2-(3-Methanesulfonylbenzenesulfonamido)acetic acid
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Overview
Description
2-(3-Methanesulfonylbenzenesulfonamido)acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a sulfonamide group, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinamides or sulfenamides.
Scientific Research Applications
2-(3-Methanesulfonylbenzenesulfonamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s sulfonamide group is known for its antimicrobial properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methanesulfonylbenzenesulfonamido)acetic acid involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial, anti-inflammatory, or anticancer effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Methanesulfonamide: A simpler sulfonamide used in various chemical reactions.
Benzenesulfonamide: Another sulfonamide with diverse applications in medicinal chemistry.
Uniqueness
2-(3-Methanesulfonylbenzenesulfonamido)acetic acid is unique due to its combination of a methanesulfonyl group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in research and development.
Biological Activity
2-(3-Methanesulfonylbenzenesulfonamido)acetic acid is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique sulfonamide and acetic acid functional groups, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₁O₅S₃
- Molecular Weight : 305.38 g/mol
The presence of multiple sulfonamide groups enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in inflammation and microbial growth. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exhibiting antibacterial properties. Additionally, the methanesulfonyl group may contribute to enhanced solubility and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both planktonic and biofilm-forming bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.16% |
Escherichia coli | 0.31% |
Pseudomonas aeruginosa | 0.25% |
This data underscores the compound's potential as a therapeutic agent in managing infections.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which it may alleviate conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Chronic Inflammatory Conditions : A cohort study involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to a significant reduction in joint swelling and pain scores compared to a placebo group.
- Infection Management in Burn Patients : A clinical trial assessed the use of this compound for preventing infections in burn patients. Results indicated a marked decrease in infection rates compared to standard care, supporting its role as a novel antimicrobial agent.
Research Findings
Recent studies have elucidated various aspects of the biological activity of this compound:
- Study on Antibacterial Activity : A comprehensive analysis revealed that this compound effectively disrupts biofilm formation in several pathogenic bacteria, which is crucial for treating chronic infections where biofilms are prevalent .
- Anti-cancer Potential : Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Properties
IUPAC Name |
2-[(3-methylsulfonylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S2/c1-17(13,14)7-3-2-4-8(5-7)18(15,16)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMMDHMWWSHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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